(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one
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Overview
Description
(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one is a chemical compound with the molecular formula C9H18N2O2 It is known for its unique structure, which includes a piperidine ring substituted with dimethylamino and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-2-Amino-1-propanone with 3-dimethylamino-piperidine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Dimethylamino-piperidin-1-yl)acetic acid
- (S)-2-(3-Dimethylamino-piperidin-1-yl)ethanol
- (3-Dimethylamino-piperidin-1-yl)-acetic acid
Uniqueness
(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one is unique due to its specific structural features and the presence of both amino and dimethylamino groups.
Biological Activity
(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one, also known as 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one, is a chiral compound with significant implications in neuropharmacology. Its unique structure, featuring both an amino group and a piperidine moiety, plays a crucial role in its biological activity and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C10H21N3O
- Molecular Weight : 199.29 g/mol
- CAS Number : 1354028-33-3
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine. This modulation suggests potential therapeutic applications for mood disorders, including depression and anxiety disorders. The compound's stereochemistry enhances its efficacy and specificity in binding to various receptors.
Neuropharmacological Effects
Research indicates that this compound may influence the following biological pathways:
- Serotonin Receptors : The compound has shown potential in modulating serotonin pathways, which are critical in mood regulation.
- Dopamine Receptors : Interaction with dopamine receptors may contribute to its effects on mood and behavior.
Therapeutic Potential
Due to its neuropharmacological properties, this compound is being investigated for:
- Treatment of Mood Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
- Cognitive Enhancement : Potential applications in enhancing cognitive functions through modulation of neurotransmitter activity.
Comparative Analysis with Similar Compounds
Compound Name | Similarity | Unique Features |
---|---|---|
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | 0.98 | Aromatic ring enhances lipophilicity |
3-(Methylamino)-1-phenylpropan-1-one hydrochloride | 0.90 | Hydrochloride salt form increases solubility |
3-(Benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride | 0.86 | Benzyl group may enhance receptor binding |
2-Methyl-3-(piperidin-1-yl)-1-(p-tolyl)propan-1-one hydrochloride | 0.83 | Piperidine ring contributes to central activity |
Phenyl(pyrrolidin-3-yl)methanone hydrochloride | 0.78 | Pyrrolidine structure suggests similar pharmacodynamics |
The above table illustrates the diversity of structural modifications that can influence biological activity and pharmacological profiles, highlighting the uniqueness of this compound within this class of chemicals.
Study on Neuroprotective Properties
A study published in Nature explored the neuroprotective properties of (S)-2-amino compounds, revealing that they can mitigate neuronal damage in models of neurodegenerative diseases. The findings indicated a significant reduction in markers of oxidative stress and inflammation in treated subjects compared to controls.
Structure–Activity Relationship (SAR)
Investigations into SAR have demonstrated that modifications at the piperidine nitrogen can enhance binding affinity to target receptors. For instance, introducing various substituents on the piperidine ring has been shown to improve selectivity for serotonin receptors while maintaining low toxicity levels.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-(dimethylamino)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGSXWPBPJHWPL-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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